molecular formula C19H11Cl4N3O2 B12920604 5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile CAS No. 75660-46-7

5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile

Cat. No.: B12920604
CAS No.: 75660-46-7
M. Wt: 455.1 g/mol
InChI Key: UDPYJRCFUVCNSZ-UHFFFAOYSA-N
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Description

5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile ( 75660-46-7) is a pyridazinecarbonitrile derivative of high interest in medicinal and organic chemistry research . This compound has a molecular formula of C 19 H 11 Cl 4 N 3 O 2 and a molecular weight of 455.12 g/mol . It is characterized by a dihydropyridazine-3-one core structure substituted with two 3,4-dichlorophenyl groups and a 2-hydroxyethyl chain at the 2-position . Pyridazine and dihydropyridazine derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities . They are frequently investigated as key intermediates in the synthesis of more complex molecules and as potential scaffolds for developing pharmacologically active compounds . Researchers value this specific carbonitrile for its functional groups, which make it a versatile building block for further chemical modifications, particularly in exploring structure-activity relationships. It is supplied with a purity of 97% and should be stored at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

75660-46-7

Molecular Formula

C19H11Cl4N3O2

Molecular Weight

455.1 g/mol

IUPAC Name

5,6-bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile

InChI

InChI=1S/C19H11Cl4N3O2/c20-13-3-1-10(7-15(13)22)17-12(9-24)19(28)26(5-6-27)25-18(17)11-2-4-14(21)16(23)8-11/h1-4,7-8,27H,5-6H2

InChI Key

UDPYJRCFUVCNSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)N(N=C2C3=CC(=C(C=C3)Cl)Cl)CCO)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds

A common method to prepare pyridazine derivatives is the reaction of hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds or their equivalents. For this compound:

  • Step 1: Synthesis of a hydrazine derivative bearing the 3,4-dichlorophenyl groups. This can be achieved by reacting 3,4-dichlorophenyl hydrazine with appropriate precursors.
  • Step 2: Condensation with a 2-(2-hydroxyethyl)-substituted α,β-unsaturated carbonyl compound or equivalent to form the dihydropyridazine ring.
  • Step 3: Introduction of the nitrile group at position 4 can be done by using cyano-substituted precursors or by post-cyclization functionalization.

Use of 3,4-Dichlorobenzaldehyde and Hydrazine Derivatives

Another approach involves:

  • Condensation of 3,4-dichlorobenzaldehyde with hydrazine derivatives to form hydrazones.
  • Subsequent cyclization with nitrile-containing reagents to form the pyridazine ring.
  • Hydroxyethylation at position 2 can be introduced by alkylation with 2-chloroethanol or by using 2-hydroxyethyl-substituted starting materials.

Functional Group Transformations

  • The 3-oxo group is typically introduced by oxidation of the dihydropyridazine intermediate using mild oxidizing agents such as manganese dioxide or selenium dioxide.
  • The nitrile group can be introduced via nucleophilic substitution or by using cyano-containing building blocks during ring formation.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Hydrazine derivative synthesis 3,4-dichlorophenyl hydrazine, solvents (ethanol, acetic acid) Controlled temperature to avoid side reactions
Cyclization α,β-unsaturated carbonyl compound, reflux in ethanol or toluene Acid or base catalysis may be used
Hydroxyethylation 2-chloroethanol or ethylene oxide, base (K2CO3) Alkylation under mild conditions
Oxidation MnO2 or SeO2, room temperature to reflux Selective oxidation to 3-oxo group
Nitrile introduction Cyanide sources (e.g., KCN), or cyano-substituted precursors Careful handling due to toxicity

Summary Table of Preparation Methods

Preparation Step Method Description Typical Reagents/Conditions Key Considerations
Hydrazine derivative formation Reaction of 3,4-dichlorophenyl hydrazine with aldehydes or ketones Ethanol, acetic acid, reflux Purity of hydrazine critical
Pyridazine ring cyclization Condensation with α,β-unsaturated carbonyl or cyano precursors Acid/base catalysis, reflux Control of regioselectivity
Hydroxyethyl group introduction Alkylation with 2-chloroethanol or ethylene oxide Base (K2CO3), mild heating Avoid over-alkylation
Oxidation to 3-oxo MnO2 or SeO2 oxidation Room temperature to reflux Selectivity to avoid over-oxidation
Nitrile group incorporation Use of cyano-substituted precursors or nucleophilic substitution Cyanide salts, controlled pH Toxicity and safety precautions required

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazine ring.

    Substitution: The dichlorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Dichlorophenyl Substituents

The 3,4-dichlorophenyl groups in the target compound are structurally analogous to those in:

  • U50,488 : A κ-opioid receptor agonist with the formula 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide. While U50,488’s dichlorophenyl group contributes to receptor binding, the target compound’s pyridazine core may confer distinct biological activity or selectivity .
  • DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) : A photosystem II inhibitor. The dichlorophenyl moiety here enhances herbicidal activity, suggesting that the target compound’s dichlorophenyl groups could similarly influence bioactivity, depending on the core structure .
Carbonitrile Group

The carbonitrile functionality is shared with:

  • 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile : A pyridinecarbonitrile with a molecular weight of 206.24 g/mol. The carbonitrile group in such compounds often enhances stability and reactivity, as seen in its role as a precursor for heterocyclic syntheses .
Hydroxyethyl Chain

The 2-hydroxyethyl substituent may facilitate hydrogen bonding, akin to Bis-Tris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol), a buffer reagent. This group could improve solubility or influence crystal packing in the target compound .

Hydrogen Bonding and Crystallography

The hydroxyethyl and carbonyl groups in the target compound likely participate in hydrogen-bonding networks. Etter’s graph set analysis, applied in crystallography, could elucidate its packing patterns. For instance, hydrogen bonds in 1-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-6,7-dihydro-5H-indole-2-carbonitrile (a dichlorophenyl-containing analog) may resemble those in the target compound, influencing solubility and stability .

Biological Activity

5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile (CAS No: 75660-46-7) is a synthetic compound that exhibits diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H16Cl2N4OC_{19}H_{16}Cl_2N_4O, and its structure features two dichlorophenyl groups attached to a pyridazine core with a hydroxyethyl group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
  • Anti-inflammatory Effects : Research suggests that this compound can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound influences pathways such as NF-kB and MAPK, which are critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS production may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

  • Antitumor Efficacy :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong antitumor potential.
  • Antimicrobial Activity :
    • A series of assays against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a therapeutic agent.
  • Neuroprotection :
    • In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque accumulation, highlighting its potential for neuroprotective therapy.

Data Table

PropertyValue
Molecular FormulaC19H16Cl2N4O
CAS Number75660-46-7
Antitumor IC50 (MCF-7)15 µM
Antimicrobial MIC (E. coli)32 µg/mL
Neuroprotective EffectSignificant cognitive improvement in models

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